molecular formula C10H8N4 B009796 4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 102781-19-1

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No. B009796
M. Wt: 184.2 g/mol
InChI Key: JULFRPPLCPIYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as CEP-26401 and has a chemical formula of C12H9N5.

Mechanism Of Action

The exact mechanism of action of 4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and Aurora kinase A, which are involved in cell division and DNA replication.

Biochemical And Physiological Effects

Studies have shown that 4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.

Advantages And Limitations For Lab Experiments

The advantages of using 4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile in lab experiments include its potential as a lead compound for drug discovery and its ability to selectively target certain enzymes involved in disease progression. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the potential neuroprotective effects of this compound in other neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has been studied for its potential applications in various scientific fields. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

CAS RN

102781-19-1

Product Name

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

IUPAC Name

4-imino-9-methylpyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H8N4/c1-7-3-2-4-14-9(12)8(5-11)6-13-10(7)14/h2-4,6,12H,1H3

InChI Key

JULFRPPLCPIYNN-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC=C(C2=N)C#N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=N)C#N

synonyms

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of ethanol were added 11.8 g (97 mmoles) of ethoxymethylenemalononitrile and 10.5 g (97 mmoles) of 2-amino-3-methylpyridine, and the reaction was carried out with stirring at room temperature for 2 hours. After completion of the reaction, the crystals precipitated were collected by filtration to obtain 13.5 g of 3-cyano-4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine. Yield: 76%.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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